molecular formula C143H226N38O39S B1494842 (Pyr11)-Amyloid b-Protein (11-40) CAS No. 192377-94-9

(Pyr11)-Amyloid b-Protein (11-40)

Cat. No. B1494842
CAS RN: 192377-94-9
M. Wt: 3133.6 g/mol
InChI Key: CIXXUMLEJRQLQZ-JUNKFJHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Pyr11)-Amyloid b-Protein (11-40)” is a peptide that has garnered immense attention in the scientific community due to its potential implications in various fields of research and industry. It is available in the form of a white lyophilized powder .


Synthesis Analysis

The synthesis of “(Pyr11)-Amyloid b-Protein (11-40)” involves standard chemical peptide synthesis, peptide modification, peptide libraries, and recombinant peptide expression .


Molecular Structure Analysis

The molecular formula of “(Pyr11)-Amyloid b-Protein (11-40)” is C143H226N38O39S. It has a molecular weight of 3133.6 g/mol.


Physical And Chemical Properties Analysis

“(Pyr11)-Amyloid b-Protein (11-40)” is a white lyophilized powder . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Role in Alzheimer's Disease

Amyloid β-protein, particularly its truncated forms like (Pyr11)-Amyloid β-Protein (11-40), is closely linked to Alzheimer's disease. These peptides are present in the neuritic plaques, neurofibrillary tangles, and cerebrovascular deposits in patients with Alzheimer's disease and Down's syndrome, suggesting a potential role in the disease's pathogenesis (Tanzi et al., 1988).

2. Interaction with Cellular Proteins

The (Pyr11)-Amyloid β-Protein (11-40) and similar peptides show specific interaction with various proteins, such as X11 protein. The phosphotyrosine-binding domain (PTB) of the X11 protein binds to regions of β-amyloid precursor protein (βAPP) involved in receptor internalization, suggesting a mechanism by which amyloid β-protein could influence cellular processes (Zhang et al., 1997).

3. Modulation of Amyloid Precursor Protein Metabolism

Studies have shown that X11α, a neuronal cytosolic adaptor protein, binds to the amyloid precursor protein (APP) and regulates its metabolism. This interaction affects the generation of soluble APP and Aβ peptides, including Aβ40 and Aβ42, which are components of amyloid plaques in Alzheimer’s disease brain (Borg et al., 1998).

4. Oligomer Formation and Toxicity

The (Pyr11)-Amyloid β-Protein (11-40) has been studied for its role in oligomer formation, which is linked to toxicity in Alzheimer’s disease. The truncated forms of this peptide have shown increased oligomerization propensity and distinct structural characteristics compared to the full-length peptides, which might be related to their increased toxicity (Meral & Urbanc, 2013).

Safety and Hazards

The safety and hazards associated with “(Pyr11)-Amyloid b-Protein (11-40)” are not explicitly mentioned in the available resources. It is recommended to handle it with appropriate safety measures .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXXUMLEJRQLQZ-JUNKFJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C143H226N38O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3133.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyr11)-Amyloid b-Protein (11-40)

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